(5S)-1-ethyl-5-(2-methylpropyl)piperazin-2-one
Overview
Description
Alpha-Tocopherol succinate: is a form of vitamin E, specifically an ester of alpha-tocopherol and succinic acid. It is known for its antioxidant properties and is used to treat and prevent vitamin E deficiencies. Alpha-tocopherol is the primary form of vitamin E utilized by the human body, and the succinate ester form is more stable and easier to use in supplements .
Preparation Methods
Synthetic Routes and Reaction Conditions: Alpha-tocopherol succinate is synthesized by esterifying alpha-tocopherol with succinic acid. The process involves dissolving alpha-tocopherol in dehydrated alcohol and refluxing it with succinic acid in the presence of a catalyst. The reaction is typically carried out under inert conditions to prevent oxidation .
Industrial Production Methods: Industrial production of alpha-tocopherol succinate often uses natural sources such as vegetable oil distillate. The process involves esterification of alpha-tocopherol with succinic acid, followed by purification steps to obtain a high-purity product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Alpha-tocopherol succinate can undergo oxidation, where it acts as an antioxidant by neutralizing free radicals.
Reduction: It can be reduced back to alpha-tocopherol in the body.
Common Reagents and Conditions:
Oxidation: Typically involves reactive oxygen species.
Reduction: Enzymatic reduction in biological systems.
Hydrolysis: Acidic or enzymatic conditions in the gastrointestinal tract.
Major Products:
Oxidation: Oxidized products of alpha-tocopherol.
Reduction: Alpha-tocopherol.
Hydrolysis: Alpha-tocopherol and succinic acid.
Scientific Research Applications
Alpha-tocopherol succinate has a wide range of scientific research applications:
Chemistry: Used as an antioxidant in various chemical formulations.
Biology: Studied for its role in cellular protection against oxidative stress.
Medicine: Investigated for its potential anti-cancer properties and its ability to enhance immune function.
Industry: Used in the formulation of dietary supplements and as a stabilizer in food products.
Mechanism of Action
Alpha-tocopherol succinate exerts its effects primarily through its antioxidant properties. It neutralizes free radicals, thereby protecting cells from oxidative damage. Additionally, it has been shown to inhibit protein kinase C, an enzyme involved in cell proliferation and differentiation. This inhibition can lead to anti-cancer effects by inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Alpha-Tocopherol: The primary form of vitamin E used by the body.
Alpha-Tocopheryl acetate: Another ester form of alpha-tocopherol, used in supplements.
Gamma-Tocopherol: Another form of vitamin E with different antioxidant properties
Uniqueness: Alpha-tocopherol succinate is unique due to its stability and ease of use in supplements. It also has distinct anti-cancer properties that are not as pronounced in other forms of vitamin E .
Properties
IUPAC Name |
(5S)-1-ethyl-5-(2-methylpropyl)piperazin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c1-4-12-7-9(5-8(2)3)11-6-10(12)13/h8-9,11H,4-7H2,1-3H3/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIPNMKFGSRIZEK-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC(NCC1=O)CC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C[C@@H](NCC1=O)CC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00543664 | |
Record name | (5S)-1-Ethyl-5-(2-methylpropyl)piperazin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00543664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106576-32-3 | |
Record name | (5S)-1-Ethyl-5-(2-methylpropyl)piperazin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00543664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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